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Compound of Interest

Compound Name: Caffeine monohydrate

Cat. No.: B1196249

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of caffeine
monohydrate in drug formulation and delivery research. Caffeine monohydrate, a well-
characterized and readily available compound, serves as an excellent model drug for a variety
of studies, including solubility enhancement, dissolution testing, controlled release, and topical
delivery. Its established analytical methods and known physicochemical properties make it a
valuable tool for developing and evaluating new drug delivery systems.

Solubility Enhancement of Caffeine

Caffeine, while considered moderately soluble, can exhibit dissolution rate-limited absorption
under certain conditions. Various technigues can be employed to enhance its aqueous
solubility, providing valuable models for poorly soluble drugs.

Hydrotropic Solubilization

Hydrotropy is a solubilization phenomenon whereby the addition of a large amount of a second
solute (hydrotrope) results in an increase in the aqueous solubility of a sparingly soluble solute.

Quantitative Data: Solubility of Caffeine with Hydrotropes
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] Caffeine Solubility
Hydrotrope Concentration Temperature (°C)

(% wiv)
None - 5 0.93
None - 25 2.12
Niacinamide 5% 5.9 ~4.0
Niacinamide +
5% each 39.9 ~25.0

Betaine

Data compiled from a study on the aqueous solubility of caffeine using hydrotropes.[1]

Solid Dispersions

Solid dispersion is a technigue used to improve the dissolution rate of poorly water-soluble
drugs by dispersing the drug in a solid hydrophilic carrier at the molecular level.

Quantitative Data: Solubility and Dissolution of Caffeine-PVP K-30 Solid Dispersions[2][3]

] Drug-to-Polymer o Dissolution after 30
Formulation . Solubility (mg/mL) )
Ratio min (%)
Pure Caffeine - 16.3+0.3 61.6
Solid Dispersion 11 17.7+04 89.2
Solid Dispersion 1:2 22.3+0.3 97.6
Solid Dispersion 2:1 18.8+0.3 95.8

Dissolution testing was conducted in phosphate buffer (pH 6.8).[2]

Co-crystals

Co-crystals are crystalline structures composed of two or more different molecules in the same
crystal lattice. This technique can be used to modify the physicochemical properties of an
active pharmaceutical ingredient (API), such as solubility and dissolution rate.
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Quantitative Data: Dissolution of Caffeine Co-crystals

Dissolution ) . % Caffeine
Co-former . Time (min)
Medium Released

Phosphate Buffer (pH

Pure Caffeine 20 > 90
7.4)
) ) ) Phosphate Buffer (pH
Xinafoic Acid 7.0) 20 ~60

Data suggests that the caffeine-xinafoic acid cocrystal reduces the dissolution rate compared to
pure caffeine.[4]

Dissolution Profile Analysis

Dissolution testing is a critical quality control measure and a tool for predicting in vivo drug
performance. Caffeine monohydrate is frequently used as a model drug to evaluate the
release characteristics of various dosage forms.

Quantitative Data: Comparative Dissolution of Caffeine Formulations

] Dissolution ) . % Caffeine
Formulation . Time (min)
Medium Released
Immediate-Release
0.1 N HCI 10 > 85
Tablet
Immediate-Release Phosphate Buffer (pH
10 > 85
Tablet 4.5)
Immediate-Release Phosphate Buffer (pH
10 > 85
Tablet 6.8)
Controlled-Release
Water 480 <5
Capsule (Brand A)
Controlled-Release
Water 480 ~90

Capsule (Brand B)
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Data compiled from studies on immediate and controlled-release caffeine formulations.[5][6][7]

Topical and Transdermal Delivery

Caffeine's ability to penetrate the skin barrier makes it a popular active ingredient in

dermatological and cosmetic formulations, as well as a model for studying topical and

transdermal drug delivery.

Quantitative Data: Caffeine Permeation with Chemical Enhancers

Pretreatment Time

Permeability

Enhancer Concentration . .
(min) Enhancement Ratio
Sodium Lauryl Sulfate 19 5 Data not specified
Sodium Lauryl Sulfate 19 15 Data not specified
Sodium Lauryl Sulfate 19 30 Data not specified

Transcutol + Oleic
Acid

20% + 10%

40-fold increase in flux

Maximum drug

Arlasolve DMI 5% wiw - permeation of 26.28 +
0.03%
18.78 £ 0.01%
Transcutol P 5% wiw - )
permeation
16.5 + 0.04%
Ethanol 5% wiw - )
permeation
15.16 £ 0.07%
DMSO 5% wiw -

permeation

Data compiled from studies on the effect of chemical enhancers on caffeine skin permeability.

[4181°]

Stability Studies
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Stability testing is essential to ensure that a drug product maintains its quality, safety, and
efficacy throughout its shelf life.

Quantitative Data: Stability of Caffeine Oral Solution (10 mg/mL)[10]

Caffeine Concentration (%

Storage Condition Duration (months) o

of initial)
4°C 6 Within 5% of expected
25°C 6 Within 5% of expected

This study demonstrates the stability of an extemporaneously compounded enteral caffeine
base solution.[10]

Experimental Protocols

Protocol 1: Preparation of Caffeine-PVP K-30 Solid
Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of caffeine with Polyvinylpyrrolidone (PVP) K-30 to
enhance its solubility and dissolution rate.

Materials:
o Caffeine monohydrate

PVP K-30

Ethanol

Rotary evaporator

Water bath

Dessicator

Procedure:
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o Accurately weigh caffeine monohydrate and PVP K-30 to achieve the desired drug-to-
polymer mass ratio (e.g., 1:1, 1:2, 2:1).[2]

¢ Dissolve both the caffeine and PVP K-30 in a sufficient volume of ethanol in a round-bottom
flask with stirring to form a clear and homogeneous solution.[2]

 Attach the flask to a rotary evaporator.

o Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C)
until a solid mass is formed.

o Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any
residual solvent.

» Grind the resulting solid dispersion into a fine powder using a mortar and pestle and store it
in a tightly sealed container.

Protocol 2: In Vitro Dissolution Testing of Caffeine
Tablets (USP Apparatus 2 - Paddle Method)

Objective: To determine the in vitro dissolution rate of caffeine from an immediate-release tablet
formulation.

Materials and Equipment:

o USP Dissolution Apparatus 2 (Paddle)
e Dissolution vessels (900 mL)

e Paddles

o Water bath

» Caffeine tablets

e Dissolution medium (e.g., 900 mL of 0.1 N HCI, phosphate buffer pH 4.5, or phosphate buffer
pH 6.8)[5][6]
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» Syringes and filters for sampling

o HPLC system for analysis

Procedure:

Prepare the dissolution medium and equilibrate it to 37 = 0.5°C in the dissolution vessels.
o Set the paddle speed to the specified rate (e.g., 50 or 100 rpm).[2][5]

» Place one caffeine tablet in each dissolution vessel.

o Start the dissolution apparatus.

o Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and
60 minutes).

o Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed
dissolution medium.

 Filter the samples through a suitable filter (e.g., 0.45 um) to remove any undissolved
particles.

e Analyze the concentration of caffeine in the filtered samples using a validated HPLC method.

Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Quantification of Caffeine by High-
Performance Liquid Chromatography (HPLC)

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification
of caffeine in a pharmaceutical formulation.

Materials and Equipment:
o HPLC system with UV detector

e C18 analytical column (e.g., 250 mm x 4.6 mm, 5 pum patrticle size)

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://publikasiilmiah.unwahas.ac.id/Farmasi/article/download/12695/6626/38518
https://www.researchgate.net/publication/230652043_A_comparative_study_of_the_in-vitro_dissolution_profiles_of_paracetamol_and_caffeine_combination_in_different_formulations_using_HPLC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Caffeine monohydrate reference standard

e Methanol (HPLC grade)

o Water (HPLC grade)

o Mobile phase: A suitable mixture of methanol and water (e.g., 40:60 v/v)

o Volumetric flasks, pipettes, and other standard laboratory glassware

e Syringe filters (0.45 um)

Procedure:

» Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in the
desired ratio. Degas the mobile phase before use.

o Standard Solution Preparation: Accurately weigh a known amount of caffeine monohydrate
reference standard and dissolve it in the mobile phase to prepare a stock solution of known
concentration. Prepare a series of working standard solutions by diluting the stock solution
with the mobile phase.

o Sample Preparation: For tablets, crush a number of tablets to a fine powder. Accurately
weigh a portion of the powder equivalent to a known amount of caffeine and transfer it to a
volumetric flask. Add the mobile phase, sonicate to dissolve the caffeine, and then dilute to
volume with the mobile phase. Filter the solution through a 0.45 um syringe filter.

o Chromatographic Conditions:

[e]

Column: C18 (250 mm x 4.6 mm, 5 pm)

o

Mobile Phase: Methanol:Water (e.g., 40:60 v/v)

Flow Rate: 1.0 mL/min

[¢]

[e]

Injection Volume: 20 pL

[e]

Detection Wavelength: 273 nm
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o Column Temperature: Ambient

e Analysis: Inject the standard and sample solutions into the HPLC system and record the
chromatograms.

o Quantification: ldentify the caffeine peak based on its retention time. Calculate the
concentration of caffeine in the sample by comparing the peak area with the peak areas of
the standard solutions.

Visualizations

Signaling Pathway: Caffeine Antagonism of Adenosine
A2A Receptor
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Caption: Caffeine acts as an antagonist to the adenosine A2A receptor, blocking the action of
adenosine.

Experimental Workflow: Controlled-Release Tablet
Formulation Development
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Caption: A typical workflow for the development of controlled-release caffeine tablets.
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Logical Relationship: HPLC Method Development and
Validation
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Caption: The logical workflow for developing and validating a stability-indicating HPLC method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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